molecular formula C19H24N4O6S B2389621 5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide CAS No. 1021133-17-4

5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Cat. No.: B2389621
CAS No.: 1021133-17-4
M. Wt: 436.48
InChI Key: ISHQEYBYBCKLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H24N4O6S and its molecular weight is 436.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

  • A study by Tangallapally et al. (2006) identified analogues of 5-nitro-furan-2-carboxylic acid, including modifications to improve bioavailability. These analogues demonstrated strong anti-tuberculosis activity.

Neurological Research

  • Research by García et al. (2014) focused on derivatives of this compound as PET tracers for serotonin 5-HT1A receptors, indicating its potential use in studying neuropsychiatric disorders.

Urotensin-II Receptor Antagonists

  • A study by Lim et al. (2019) involved the synthesis of 5-arylfuran-2-carboxamide derivatives, including a piperazinyl-linked benzamidine group. These compounds were evaluated as potential urotensin-II receptor antagonists.

Antileishmanial Activity

  • Tahghighi et al. (2011) synthesized 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents to optimize antileishmanial activity.

Antibacterial Activity

  • Hassan et al. (2020) designed and synthesized Nitrofurantoin® analogues, including furan and pyrazole scaffolds, for evaluating antibacterial properties.

Antiviral Activity

  • A study by Al-Masoudi et al. (2007) synthesized derivatives of 5-substituted Piperazinyl-4-nitroimidazole with potential anti-HIV activity.

Antimicrobial and Antioxidant Activity

  • Research by Devi et al. (2010) focused on synthesizing 3-Nitro-N- (3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides for antimicrobial and antioxidant activities.

Antiparasitic Activity

  • The synthesis of novel hybrid molecules derived from antiparasitic precursors was studied by Saadeh et al. (2009), showing antiamoebic and antigiardial activities.

Properties

IUPAC Name

N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S/c1-15-4-2-5-16(14-15)21-9-11-22(12-10-21)30(27,28)13-3-8-20-19(24)17-6-7-18(29-17)23(25)26/h2,4-7,14H,3,8-13H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHQEYBYBCKLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.